ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, an acetamido group, and an ethyl acetate group. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused ring system. The benzofuro[3,2-d]pyrimidin-1(2H)-yl group is a bicyclic system with a five-membered furan ring fused to a six-membered pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the benzofuro[3,2-d]pyrimidin-1(2H)-yl group suggests that it could have interesting optical properties .Scientific Research Applications
Synthesis and Cyclization Reactions
The compound has been a precursor in the synthesis and cyclization reactions to produce a variety of novel compounds. For instance, its derivatives have been prepared and reacted with different reagents to obtain new 5-substituted pyrazolopyrimidin-4-ones, demonstrating potent effects on increasing the reactivity of cellobiase (Abd & Awas, 2008).
Anticancer and Anti-5-lipoxygenase Agents
Novel series of derivatives have been synthesized from the compound, which were evaluated for their anticancer and anti-5-lipoxygenase activities. These studies contribute to the development of new therapeutic agents, showing promising structure-activity relationships (Rahmouni et al., 2016).
Efficient Reagent Synthesis
Utilizing derivatives of the compound, research has shown the efficacy of using OxymaPure/DIC as a reagent for the synthesis of α-ketoamide derivatives. This process demonstrates clear superiority in terms of yield and purity over traditional methods (El‐Faham et al., 2013).
Cytotoxic Activity Evaluation
The compound's derivatives have been used in the design and synthesis of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, tested for their anticancer activity across various cancer cell lines. One compound exhibited notable growth inhibition against multiple cancer cell lines (Al-Sanea et al., 2020).
Novel Heterocycle Synthesis
Through condensation reactions and various treatments, the compound has facilitated the synthesis of new heterocycles, including pyridines, pyrazolopyrimidinones, and more. These studies showcase the compound's versatility in producing a wide range of chemically and biologically significant derivatives (Bhoi et al., 2016).
Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves the condensation of 2-aminoacetic acid ethyl ester with 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetic acid.", "Starting Materials": [ "2-aminoacetic acid ethyl ester", "2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetic acid" ], "Reaction": [ "Step 1: 2-aminoacetic acid ethyl ester is reacted with ethyl chloroformate in the presence of triethylamine to form ethyl 2-chloroformate-2-aminoacetate.", "Step 2: Ethyl 2-chloroformate-2-aminoacetate is reacted with 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetic acid in the presence of triethylamine to form ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate.", "Step 3: The product is purified by column chromatography to obtain the final compound." ] } | |
CAS No. |
877656-65-0 |
Molecular Formula |
C22H19N3O6 |
Molecular Weight |
421.409 |
IUPAC Name |
ethyl 2-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C22H19N3O6/c1-2-30-18(27)12-23-17(26)13-24-19-15-10-6-7-11-16(15)31-20(19)21(28)25(22(24)29)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,23,26) |
InChI Key |
JBFROOONXQLKHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.